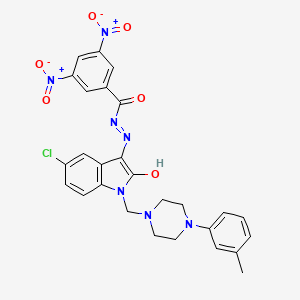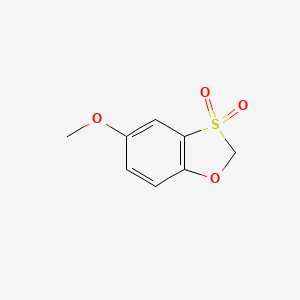
Plutonium--water (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plutonium–water (1/3) is a compound that involves the interaction of plutonium with water in a specific ratio. Plutonium, a radioactive element with the atomic number 94, belongs to the actinide family. It is known for its use in nuclear reactors and weapons due to its fissile properties. The compound Plutonium–water (1/3) is significant in various scientific and industrial applications, particularly in the context of nuclear chemistry and environmental studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Plutonium–water (1/3) involves the interaction of plutonium with water under controlled conditions. One common method is the electrolytic deposition of plutonium onto stainless steel planchets, followed by the addition of water in a specific ratio . This method ensures the precise formation of the compound with the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of Plutonium–water (1/3) often involves the use of chromatographic extraction resins to isolate and purify plutonium. The purified plutonium is then reacted with water under controlled conditions to form the compound . This method is efficient and allows for the production of large quantities of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Plutonium–water (1/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The oxidation states of plutonium in the compound can vary, leading to different reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Plutonium–water (1/3) include nitric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Plutonium–water (1/3) include various plutonium oxides and hydroxides. These products are significant in the context of nuclear chemistry and environmental studies .
Aplicaciones Científicas De Investigación
Plutonium–water (1/3) has several scientific research applications, including its use as a tracer in soil erosion studies . The compound’s unique properties make it ideal for studying the movement and distribution of plutonium in the environment. Additionally, it is used in the analysis of nuclear waste and the development of new nuclear materials .
Mecanismo De Acción
The mechanism of action of Plutonium–water (1/3) involves the interaction of plutonium with water molecules, leading to the formation of various oxidation states and complexes. These interactions are influenced by factors such as pH, temperature, and the presence of other ions . The molecular targets and pathways involved in these interactions are critical for understanding the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Plutonium–water (1/3) include plutonium oxides, plutonium hydrides, and other plutonium-water complexes . These compounds share some chemical properties with Plutonium–water (1/3) but differ in their specific interactions and applications.
Uniqueness: Plutonium–water (1/3) is unique due to its specific stoichiometry and the resulting chemical properties. This compound’s ability to form stable complexes with water makes it particularly valuable in environmental and nuclear chemistry studies .
Propiedades
Número CAS |
92417-60-2 |
|---|---|
Fórmula molecular |
H6O3Pu |
Peso molecular |
298.110 g/mol |
Nombre IUPAC |
plutonium;trihydrate |
InChI |
InChI=1S/3H2O.Pu/h3*1H2; |
Clave InChI |
MHKAFTRDMDIJAE-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.[Pu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)


arsanium bromide](/img/structure/B14342323.png)
![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)





![N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea](/img/structure/B14342372.png)
